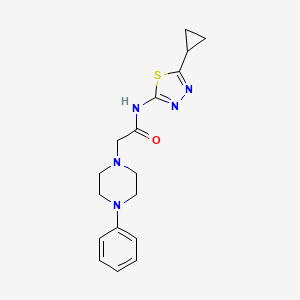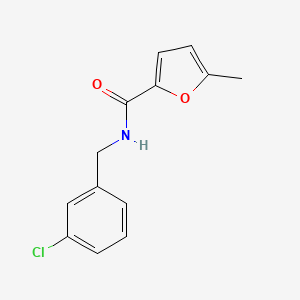![molecular formula C23H23N3O5S2 B4579342 ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4579342.png)
ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, utilizing various reagents and catalysts to achieve the desired product. For instance, the synthesis of benzothieno[3,2-b]pyran derivatives through phosphine-catalyzed [4 + 2] annulation of γ-benzyl allenoates demonstrates the intricate processes involved in constructing complex molecules (Ma, Yu, & Meng, 2018). Similarly, the preparation of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates highlights the use of hollow magnetic mesoporous Fe3O4@SiO2 NPs as a novel catalyst in organic synthesis (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical behavior and interactions. Techniques such as X-ray diffraction and vibrational spectroscopy (e.g., IR, Raman, NMR) are commonly used to elucidate structural details. For example, the study on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate provides comprehensive insights into its molecular structure through spectroscopic and theoretical studies (Koca et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the target compound may include transformations such as annulation, cycloaddition, and substitution, which are fundamental in organic synthesis. These reactions can significantly alter the chemical and physical properties of the resulting molecules. For instance, the conversion of 2-sulfinylated 2-alkenoate esters to (2E,4E)-2,4-alkadienoate esters by pyrolysis shows how thermal reactions can be utilized to modify molecular structures (Tanikaga et al., 1984).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various industrial and research settings. The study on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, exploring N⋯π and O⋯π interactions, provides insights into how molecular interactions can affect the physical properties of organic molecules (Zhang, Wu, & Zhang, 2011).
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, stability, and compatibility with other substances, are determined by its molecular structure and functional groups. Studies focusing on the synthesis and reactivity of organic compounds provide valuable information on their chemical properties. For example, the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates and testing for anti-juvenile hormone activity illustrate the relationship between chemical structure and biological activity (Furuta et al., 2006).
Wissenschaftliche Forschungsanwendungen
Chemical Cyclization and Synthesis
Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing a specific reaction pattern regardless of the base strength used (Ukrainets et al., 2014).
Domino Reactions for Synthesis
A phosphine-catalyzed domino reaction between γ-benzyl allenoates and ethyl (Z)-2-(3-oxobenzo[b]thiophen-2(3H)-ylidene)acetate produces 2H-benzo[4,5]thieno[3,2-b]pyran derivatives in high yields. This process demonstrates how γ-substituted allenoate acts as a two-carbon synthon, a method rarely reported before (Shanshan Ma et al., 2018).
Nonhydrogen Bonding Interactions in Crystal Packing
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits rare N⋯π and O⋯π interactions, forming unique structural motifs in its crystal packing. This highlights the significance of nontraditional bonding interactions in determining molecular arrangements (Zhenfeng Zhang et al., 2011).
Reaction Pathways and Biodegradation
Studies on chlorimuron-ethyl biodegradation by Rhodococcus sp. D310-1 and Aspergillus niger reveal microbial pathways for transforming this sulfonylurea herbicide, providing insights into environmental remediation strategies. These organisms break down chlorimuron-ethyl, offering a biological approach to mitigating long-term soil and water contamination (Chunyan Li et al., 2016); (Seema B. Sharma et al., 2012).
Synthesis and Characterization of Antimicrobial Agents
Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the compound's potential as a basis for developing new antimicrobial agents (N. Desai et al., 2007).
Eigenschaften
IUPAC Name |
ethyl 4-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-3-31-22(27)16-4-6-17(7-5-16)24-23(32)25-18-10-14-21(15-11-18)33(28,29)26-19-8-12-20(30-2)13-9-19/h4-15,26H,3H2,1-2H3,(H2,24,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVNDBVPFFASOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B4579277.png)
![N-{(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)[4-(difluoromethoxy)phenyl]methyl}-4-methylaniline](/img/structure/B4579285.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)
![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)


![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)

![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4579332.png)
![3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4579353.png)
